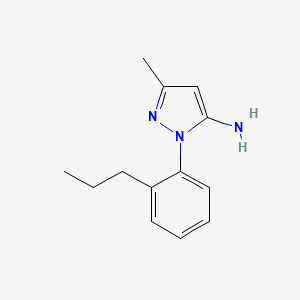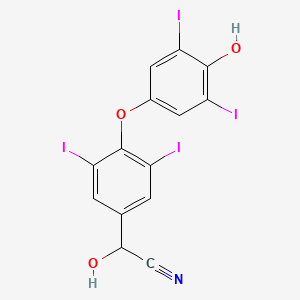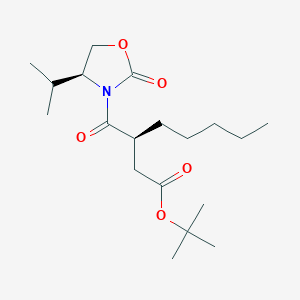
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate is a complex organic compound that combines several functional groups, including silyl ethers, glucuronides, and acetates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate typically involves multiple steps. The process begins with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base like imidazole. This is followed by the glycosylation of genistein with a glucuronic acid derivative. The final step involves acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The silyl ether groups can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of silyl ethers.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Used in the synthesis of specialized materials and compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and affect gene expression. These actions are mediated through its functional groups, which can interact with proteins, nucleic acids, and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- **4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
- **tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
What sets 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for specialized research applications.
Propiedades
Fórmula molecular |
C34H40O14Si |
|---|---|
Peso molecular |
700.8 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H40O14Si/c1-17(35)43-28-29(44-18(2)36)31(45-19(3)37)33(47-30(28)32(40)41-7)46-22-14-24(38)26-25(15-22)42-16-23(27(26)39)20-10-12-21(13-11-20)48-49(8,9)34(4,5)6/h10-16,28-31,33,38H,1-9H3/t28-,29-,30-,31+,33+/m0/s1 |
Clave InChI |
SKVQXWDWPUQXHW-XRFYEMKBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)


![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)




![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)

![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
